1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one
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Overview
Description
1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one is a chemical compound with the molecular formula C16H21NO3S and a molecular weight of 307.41 g/mol. This compound features a piperidine ring substituted with a phenylsulfonyl group and a pent-4-en-1-one moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one typically involves the reaction of piperidine derivatives with phenylsulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct. Industrial production methods may involve continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the pent-4-en-1-one moiety to a single bond, forming the corresponding pentanone derivative.
Substitution: Nucleophilic substitution reactions can occur at the phenylsulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives.
Scientific Research Applications
1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biochemical pathways and potential therapeutic targets.
Medicine: Research into its derivatives has shown potential in developing new drugs for treating neurological disorders and cancer.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can alter biochemical pathways, leading to therapeutic effects or changes in cellular processes .
Comparison with Similar Compounds
1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one can be compared with similar compounds such as:
Phenyl (4-(phenylsulfonyl)piperazin-1-yl)methanone: This compound also features a phenylsulfonyl group but differs in the piperazine ring structure, which can affect its reactivity and biological activity.
Piperidine derivatives: Other piperidine-based compounds, such as those with different substituents on the piperidine ring, can exhibit varying chemical and biological properties.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3S/c1-2-3-9-16(18)17-12-10-15(11-13-17)21(19,20)14-7-5-4-6-8-14/h2,4-8,15H,1,3,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKWFXBVNFHKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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